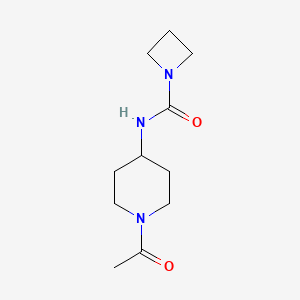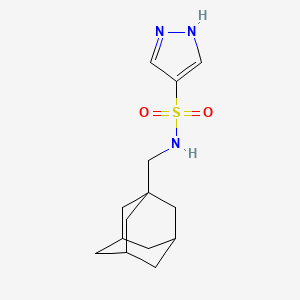
N-(1-adamantylmethyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantylmethyl)-1H-pyrazole-4-sulfonamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in the regulation of immune responses and inflammatory processes. A-438079 has been shown to have potential therapeutic applications in various diseases, including neuropathic pain, inflammatory bowel disease, and cancer.
Mechanism of Action
N-(1-adamantylmethyl)-1H-pyrazole-4-sulfonamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor has been shown to be involved in the regulation of immune responses and inflammatory processes. By blocking the P2X7 receptor, N-(1-adamantylmethyl)-1H-pyrazole-4-sulfonamide can reduce inflammation and pain, as well as inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-1H-pyrazole-4-sulfonamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, in models of inflammation. It has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that are involved in the development of neuropathic pain. In addition, N-(1-adamantylmethyl)-1H-pyrazole-4-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-adamantylmethyl)-1H-pyrazole-4-sulfonamide is its selectivity for the P2X7 receptor, which allows for more precise targeting of this receptor in preclinical studies. However, one limitation is that it has relatively low potency, which may require higher concentrations to achieve therapeutic effects. In addition, its pharmacokinetic properties may limit its use in vivo, as it has a short half-life and low bioavailability.
Future Directions
There are several future directions for research on N-(1-adamantylmethyl)-1H-pyrazole-4-sulfonamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. For example, it has been shown to enhance the anti-tumor effects of chemotherapy drugs in preclinical studies. Another area of interest is the development of more potent and selective P2X7 receptor antagonists that may have improved pharmacokinetic properties and therapeutic potential. Finally, further research is needed to fully elucidate the mechanisms of action of N-(1-adamantylmethyl)-1H-pyrazole-4-sulfonamide and its potential applications in various diseases.
Synthesis Methods
The synthesis of N-(1-adamantylmethyl)-1H-pyrazole-4-sulfonamide involves several steps, starting with the reaction of 1-adamantylmethylamine with 4-chloropyrazole to form 1-(1-adamantylmethyl)-4-chloropyrazole. This intermediate is then reacted with sodium sulfonamide to form the final product, N-(1-adamantylmethyl)-1H-pyrazole-4-sulfonamide.
Scientific Research Applications
N-(1-adamantylmethyl)-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to have analgesic effects in models of neuropathic pain, as well as anti-inflammatory effects in models of inflammatory bowel disease. It has also been shown to have anti-tumor effects in various cancer cell lines.
properties
IUPAC Name |
N-(1-adamantylmethyl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-20(19,13-7-15-16-8-13)17-9-14-4-10-1-11(5-14)3-12(2-10)6-14/h7-8,10-12,17H,1-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSZLRWGBUQDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

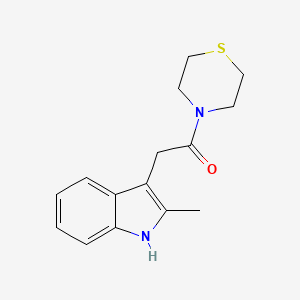
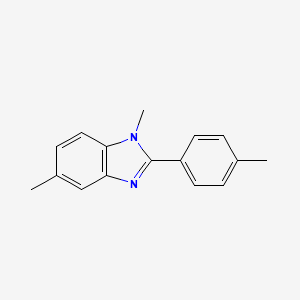
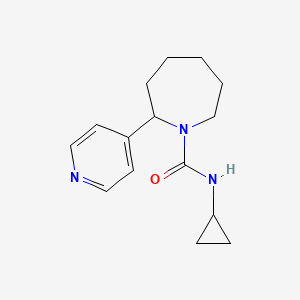
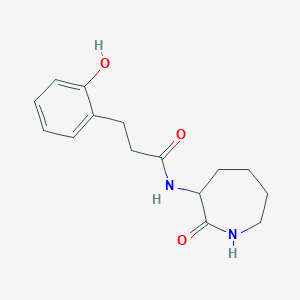
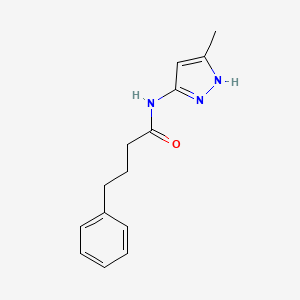
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
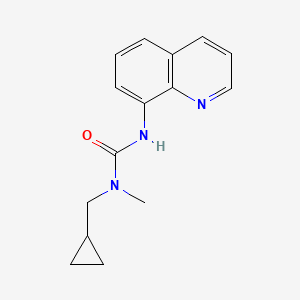
![N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)
![N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
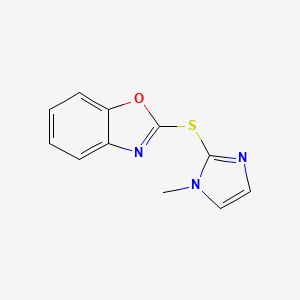
![2-methyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]furan-3-carboxamide](/img/structure/B7530061.png)
![2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7530080.png)

